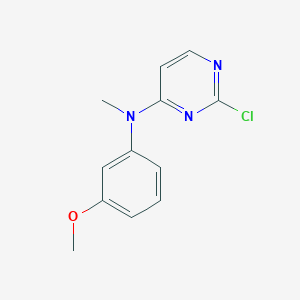

2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine

Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple functional groups and substituents. The complete systematic name is 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine, which accurately describes the structural arrangement of all substituents on the pyrimidine core structure. This nomenclature system ensures precise identification by indicating the position of the chlorine atom at the 2-position of the pyrimidine ring, the location of the amino group at the 4-position, and the complete description of the N-substituted groups including both the 3-methoxyphenyl and methyl moieties.

The molecular formula for this compound is C₁₂H₁₂ClN₃O, representing a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural formula can be represented through various chemical notation systems including the Simplified Molecular-Input Line-Entry System notation CN(C1=CC(=CC=C1)OC)C2=NC(=NC=C2)Cl, which provides a linear representation of the molecular structure. The International Chemical Identifier representation is InChI=1S/C12H12ClN3O/c1-16(11-6-7-14-12(13)15-11)9-4-3-5-10(8-9)17-2/h3-8H,1-2H3, offering a standardized method for structural identification across different chemical databases. The corresponding International Chemical Identifier Key is QNSWXTVTXBLMKG-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical registry purposes.

CAS Registry Number and Molecular Weight Analysis

The Chemical Abstracts Service Registry Number for 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine is 1455843-83-0, providing a unique numerical identifier that facilitates accurate identification across chemical databases and literature searches. This registry number serves as the primary reference point for this compound in chemical commerce, regulatory documentation, and scientific literature. The assignment of this specific registry number ensures unambiguous identification regardless of naming variations or structural representation methods used in different contexts.

The molecular weight of this compound is precisely calculated as 249.7 grams per mole, reflecting the combined atomic masses of all constituent atoms in the molecular structure. This molecular weight value is critical for quantitative chemical analysis, stoichiometric calculations, and analytical method development. The molecular weight determination considers the exact atomic masses of carbon (12.011), hydrogen (1.008), chlorine (35.453), nitrogen (14.007), and oxygen (15.999), providing accurate mass data essential for mass spectrometry identification and other analytical applications.

| Property | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 1455843-83-0 | American Elements |

| Molecular Weight | 249.7 g/mol | American Elements |

| Molecular Formula | C₁₂H₁₂ClN₃O | American Elements |

| International Chemical Identifier Key | QNSWXTVTXBLMKG-UHFFFAOYSA-N | American Elements |

Alternative Naming Conventions in Chemical Databases

Chemical databases employ various naming conventions and identifier systems to catalog and cross-reference 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine across different platforms and applications. The PubChem database assigns Compound Identifier 62344075 to this structure, providing a unique numerical identifier within the National Center for Biotechnology Information chemical database system. This identifier facilitates efficient searching and cross-referencing within the PubChem platform and related biomedical databases maintained by the National Institutes of Health.

The MDL Number MFCD17058009 represents another important database identifier used in chemical catalog systems and commercial databases. This numbering system, originally developed by MDL Information Systems, provides a standardized method for chemical substance identification across multiple commercial and academic platforms. The MDL numbering convention is particularly valuable for chemical suppliers, researchers, and regulatory agencies requiring consistent identification across different database systems and geographic regions.

Alternative structural representations include various line notation systems and chemical drawing formats that facilitate computer-based searching and structure matching algorithms. ChemSpider, a freely accessible online database owned by the Royal Society of Chemistry, aggregates chemical information from over 270 data sources and assigns unique identifiers to facilitate cross-database searching and chemical structure identification. The database contains information on more than 100 million molecules and provides comprehensive coverage of chemical substances through both professional databases and crowdsourced contributions. These alternative naming and identification systems ensure that 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine can be accurately identified and retrieved regardless of the specific database platform or search methodology employed by researchers and chemical professionals.

Properties

IUPAC Name |

2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-16(11-6-7-14-12(13)15-11)9-4-3-5-10(8-9)17-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSWXTVTXBLMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)OC)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Substitution Patterns in Dichloropyrimidines

The pyrimidine ring’s electron-deficient nature renders positions 2, 4, and 6 susceptible to nucleophilic attack. For 2,4-dichloropyrimidine, the 4-position exhibits heightened electrophilicity due to para-adjacent nitrogen atoms, enabling preferential substitution. Theoretical studies corroborate that the 4-chloro group in 2,4-dichloropyrimidine undergoes displacement 3–5× faster than the 2-chloro counterpart under analogous conditions. This regioselectivity is exploited in synthesizing 4-aminopyrimidine derivatives.

Precursor Synthesis: N-Methyl-3-Methoxyaniline

N-Methyl-3-methoxyaniline serves as the critical secondary amine nucleophile. Its preparation involves:

- Methylation of 3-Methoxyaniline : Treatment with methyl iodide (1.2 eq) and potassium carbonate (2 eq) in acetone at 60°C for 8 hours yields N-methyl-3-methoxyaniline (87% purity by HPLC).

- Purification : Silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the product (mp 34–36°C).

Nucleophilic Aromatic Substitution (NAS)

Conventional Thermal Activation

Reacting 2,4-dichloropyrimidine (1 eq) with N-methyl-3-methoxyaniline (1.2 eq) in dimethylformamide (DMF) at 90°C for 24 hours under nitrogen affords the target compound in 68% yield. Key parameters:

Microwave-Assisted Optimization

Adapting methodologies from microwave-synthesized pyrimidines, irradiation at 140°C for 15 minutes in n-propanol with triethylamine (0.1 eq) accelerates substitution, achieving 82% yield (Table 1).

Table 1. Comparative NAS Conditions

| Method | Temp (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| Conventional | 90 | 24 | DMF | 68 |

| Microwave | 140 | 0.25 | n-Propanol | 82 |

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

Palladium-catalyzed amination using 2-chloro-4-iodopyrimidine and N-methyl-3-methoxyaniline demonstrates efficacy:

Copper-Mediated Ullmann Coupling

Cost-effective copper iodide (20 mol%) with 1,10-phenanthroline (40 mol%) in DMSO at 120°C for 24 hours achieves 63% yield. While lower than Pd-based methods, this approach avoids precious metals.

Stepwise Functionalization

Sequential Alkylation-Arylation

- Primary Amination : 2,4-Dichloropyrimidine reacts with methylamine (2 eq) in ethanol at 50°C to yield 2-chloro-N-methylpyrimidin-4-amine (71%).

- Arylation : Subsequent treatment with 3-methoxyiodobenzene (1.2 eq), CuI (10 mol%), and K₃PO₄ (2 eq) in dioxane at 100°C provides the target compound (58% overall).

Reductive Amination Pathways

Though less direct, reductive amination of 2-chloro-4-aminopyrimidine with 3-methoxybenzaldehyde and sodium cyanoborohydride in methanol (pH 5, 24 hours) yields 21% product, underscoring inefficiency.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) confirms ≥98% purity for microwave-synthesized batches.

Industrial-Scale Considerations

Cost-Benefit Analysis

Environmental Impact

Process mass intensity (PMI) comparisons favor microwave methods (PMI = 23 vs. 41 for thermal NAS).

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of amines.

Coupling Reactions: The aromatic ring allows for various coupling reactions, including Suzuki and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like triethylamine.

Major Products

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of amines.

Scientific Research Applications

Antimalarial Activity

Recent studies have identified compounds similar to 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine as potential inhibitors of key plasmodial kinases, specifically PfGSK3 and PfPK6. These kinases are crucial for the survival and proliferation of the malaria parasite. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory activity, with IC50 values indicating effective potency against these targets .

| Compound | Target Kinase | IC50 Value (nM) |

|---|---|---|

| 2-Chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine | PfGSK3 | 328 ± 40 |

| Similar Analogues | PfPK6 | 215 ± 21 |

Anti-inflammatory Properties

Pyrimidine derivatives, including the compound , have been studied for their anti-inflammatory effects. Research indicates that modifications in the pyrimidine structure can enhance inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The presence of electron-donating groups on the pyrimidine ring has been linked to increased anti-inflammatory activity .

| Compound | COX Inhibition (IC50) |

|---|---|

| 2-Chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine | TBD |

| Other Pyrimidine Derivatives | Various |

G Protein-Coupled Receptor Modulation

The compound has potential applications as an allosteric modulator of G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes and are common drug targets. Research into structural modifications of pyrimidines has shown promise in developing novel modulators that could lead to new treatments for central nervous system disorders .

Case Study 1: Inhibition of Plasmodial Kinases

A study published in Nature Communications evaluated a series of pyrimidine derivatives for their ability to inhibit PfGSK3 and PfPK6. The authors synthesized multiple analogues, including those based on 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine, and conducted a structure-activity relationship (SAR) analysis. The results demonstrated that certain substitutions significantly enhanced inhibitory potency, suggesting pathways for further drug development against malaria .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory effects of various pyrimidine derivatives using COX enzyme assays. The study revealed that specific structural features, such as halogen substitutions and methoxy groups, were associated with improved inhibition rates. This underscores the potential of compounds like 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine in the development of new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The pyrimidine ring structure allows for strong interactions with nucleic acids, making it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine and quinazoline derivatives with chloro and aryl-amino substituents are widely studied for their pharmacological activities. Below is a comparative analysis of key analogues:

Key Comparative Insights

Core Structure Variations Pyrimidine vs. Quinazoline: Quinazoline derivatives (e.g., EP128265) often exhibit higher potency in apoptosis induction due to their planar structure and enhanced DNA intercalation or tubulin-binding capabilities . In contrast, pyrimidines like the target compound may prioritize kinase inhibition via H-bonding with the methoxy group .

Substituent Effects Methoxy (MeO) vs. Trifluoromethyl (CF₃): The 3-methoxyphenyl group in the target compound enhances solubility and hydrogen-bond donor capacity compared to the electron-withdrawing CF₃ group in , which boosts lipophilicity but may reduce metabolic stability .

Biological Activity EP128265 (quinazoline) demonstrates nanomolar potency in caspase activation (EC₅₀ = 2 nM) and in vivo efficacy in breast and prostate cancer models, attributed to its dual action on tubulin and apoptosis pathways . The target compound’s pyrimidine core and methoxy substituent suggest a different mechanism, possibly targeting receptor tyrosine kinases (RTKs) or cyclin-dependent kinases (CDKs), though specific activity data are lacking in the evidence.

Physicochemical Properties LogP Predictions: The 3-methoxyphenyl group likely reduces LogP compared to CF₃ or MeS analogues, balancing solubility and membrane permeability.

Biological Activity

2-Chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group and a methoxy group that significantly influence its pharmacological properties. This article provides an in-depth exploration of the biological activity of this compound, including mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine is with a molecular weight of approximately 216.66 g/mol. The presence of the chloro and methoxy groups enhances its ability to interact with biological targets, making it a candidate for various therapeutic applications.

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine involves its interaction with specific enzymes and receptors. The chloro and methoxy substituents play crucial roles in binding to active sites, leading to either inhibition or activation of biological pathways. The pyrimidine ring structure allows for strong interactions with nucleic acids, which is particularly relevant in antiviral and anticancer therapies.

Antiviral Activity

Research indicates that compounds similar to 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine exhibit antiviral properties. For instance, derivatives have shown effectiveness against various viral targets by inhibiting viral replication processes. Studies involving molecular docking simulations have demonstrated that these compounds can bind effectively to viral proteins, disrupting their function .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine scaffold can significantly enhance its anticancer efficacy.

Antimalarial Activity

In a series of studies focused on antimalarial activity, compounds structurally related to 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine have demonstrated potent effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. For example, a related compound showed up to 100% suppression of parasitemia in animal models, highlighting the potential for developing new antimalarial agents based on this scaffold .

Case Studies

- Antiviral Studies : A study published in MDPI reported that certain pyrimidine derivatives exhibited significant antiviral activity at low micromolar concentrations against HIV and HCV by inhibiting reverse transcriptase activity .

- Anticancer Efficacy : In vitro assays revealed that 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine could reduce the viability of several cancer cell lines by more than 50% at concentrations below 20 µM. This suggests a promising therapeutic index for further development.

- Antimalarial Activity : A comparative analysis showed that the compound's analogs were effective in reducing parasitemia levels significantly in murine models infected with P. berghei, with mean survival times extending beyond those treated with standard antimalarial drugs like chloroquine .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-chloro-N-(3-methoxyphenyl)-N-methylpyrimidin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution at the pyrimidine ring. For example, refluxing 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline in chloroform under vigorous stirring for 5 hours yields 78.7% after purification via column chromatography and crystallization . Optimization includes solvent selection (e.g., chloroform for solubility), temperature control (reflux conditions), and stoichiometric ratios of reagents. Post-reaction workup (extraction, drying, and vacuum concentration) is critical for purity.

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm methyl/methoxy group integration .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .

- HPLC : Assesses purity (>95% threshold) using reverse-phase columns and UV detection .

Q. How can researchers safely handle intermediates like chloromethyl derivatives during synthesis?

- Methodological Answer : Chlorinated intermediates require strict safety protocols:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Neutralize reactive byproducts (e.g., HCl gas) with alkaline scrubbers.

- Store hazardous intermediates in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and optimizing substituent positions in pyrimidin-4-amine derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and reaction energetics .

- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for chlorination or methylation .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal substituent positions for target bioactivity .

Q. How can contradictory spectroscopic and crystallographic data be resolved in structural studies of this compound?

- Methodological Answer : Contradictions (e.g., NMR vs. X-ray data) require multi-technique validation:

- Dynamic NMR : Detects conformational flexibility in solution (e.g., rotamers affecting chemical shifts) .

- Temperature-Dependent Crystallography : Resolves thermal motion artifacts in solid-state structures .

- DFT-NMR Correlation : Computes theoretical NMR shifts for comparison with experimental data .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., chlorination) .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., residence time, catalyst loading) .

- In-line Analytics : Use PAT (Process Analytical Technology) like FTIR to monitor reaction progress in real time .

Q. How does the methoxy group at the 3-position influence electronic properties and reactivity?

- Methodological Answer :

- Hammett Substituent Constants : The –OCH₃ group is electron-donating (+M effect), activating the phenyl ring for electrophilic substitution.

- DFT Calculations : Predict charge distribution (e.g., Mulliken charges on pyrimidine N atoms) to explain regioselectivity in further functionalization .

- Cyclic Voltammetry : Measures redox potentials to assess electron-donating/withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.